![molecular formula C20H22O3 B14181006 2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione CAS No. 927174-22-9](/img/structure/B14181006.png)
2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione is a complex organic compound belonging to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a furan ring, and additional ethyl and methylpentyl substituents. It is known for its potential biological activities, particularly in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione can be achieved through various synthetic routes. One common method involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another approach involves the use of palladium-catalyzed coupling reactions, where 2-hydroxy-1,4-naphthoquinones are coupled with olefins to produce the desired naphthofuran derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective methods, such as visible-light-mediated cycloaddition reactions, is preferred to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce additional functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, altering its reactivity and biological properties.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in halogenated derivatives with enhanced reactivity.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione involves its interaction with specific molecular targets and pathways within cells. For instance, it has been shown to inhibit the activity of Src kinase, a key regulator of cell adhesion, motility, and invasion . By blocking Src kinase activity, the compound can suppress the migration and invasion of cancer cells, thereby exhibiting its anticancer effects. Additionally, it affects other signaling pathways, such as the focal adhesion kinase (FAK) and phosphatidylinositol 3-kinase (PI3K) pathways, further contributing to its biological activities .
Comparación Con Compuestos Similares
2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione can be compared with other similar compounds, such as naphtho[2,3-b]furan-4,9-dione and naphtho[1,2-b]benzofuran derivatives . These compounds share a similar naphthofuran core but differ in their substituents and specific biological activities. The unique combination of ethyl and methylpentyl groups in this compound contributes to its distinct reactivity and biological properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
927174-22-9 |
|---|---|
Fórmula molecular |
C20H22O3 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-ethyl-7-(4-methylpentyl)benzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C20H22O3/c1-4-14-11-17-19(22)18(21)16-10-13(7-5-6-12(2)3)8-9-15(16)20(17)23-14/h8-12H,4-7H2,1-3H3 |
Clave InChI |
AHDHAOBRNZEUKF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(O1)C3=C(C=C(C=C3)CCCC(C)C)C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)



![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)
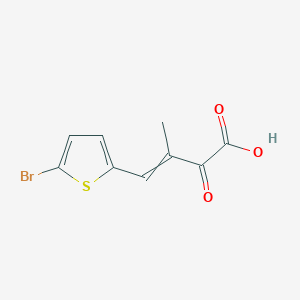
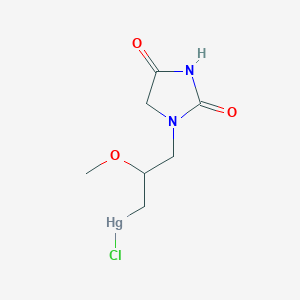
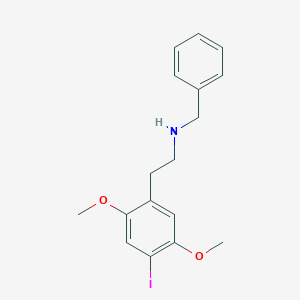
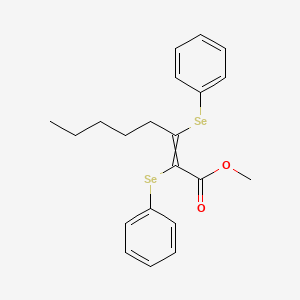
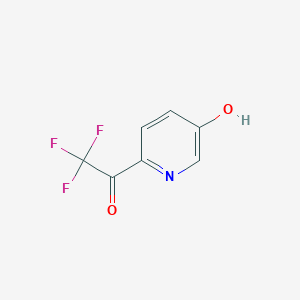
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
